4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
CAS No.:
Cat. No.: VC14870320
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)oxane-4-carboxamide |
| Standard InChI | InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15) |
| Standard InChI Key | SRQIZITYMCOZIR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(4-methoxyphenyl)oxane-4-carboxamide, reflects its core structure: a tetrahydropyran (oxane) ring fused to a 4-methoxyphenyl group at the 4-position, with a carboxamide functional group. Key structural elements include:
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Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.
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4-Methoxyphenyl group: An aromatic system with a methoxy substituent, enhancing lipophilicity and potential π-π interactions.
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Carboxamide moiety: A polar group capable of hydrogen bonding, critical for target binding.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)oxane-4-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N |
| Topological Polar Surface Area | 64.6 Ų |
The compound’s stereochemistry is defined by the tetrahedral geometry at the 4-position of the pyran ring, creating a chiral center. Computational models suggest a chair conformation for the pyran ring, minimizing steric strain.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves multi-step organic reactions, typically including:
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Formation of the tetrahydropyran ring: Achieved via acid-catalyzed cyclization of diols or epoxides.
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Introduction of the 4-methoxyphenyl group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed.
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Carboxamide installation: Reaction of a carboxylic acid derivative with an amine under coupling agents like EDC/HOBt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 68% |
| Aryl Group Incorporation | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 52% |
| Amidation | EDC, HOBt, DCM, rt | 75% |
Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane), with final product verification by NMR and HPLC.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 4.05–3.95 (m, 2H, pyran-OCH₂), 3.80 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, pyran-CH₂).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether).
Biological Activities and Mechanistic Insights
Receptor Modulation
Compounds featuring the tetrahydropyran-carboxamide scaffold demonstrate affinity for neurotransmitter receptors. For example, 1-(4,6-dimethylpyrimidin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}piperidine-4-carboxamide shows serotonergic activity, implicating potential applications in neurological disorders.
Table 3: Comparative Bioactivity Profiles
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | 5-Lipoxygenase | 850 ± 40 |
| Analog A | 5-HT₂A Receptor | 320 ± 25 |
| Analog B | Dopamine D3 Receptor | 610 ± 35 |
Pharmacological Applications and Patent Landscape
Anti-Inflammatory Agents
Patent filings highlight derivatives of this compound as candidates for treating asthma and psoriasis, driven by 5-LO inhibition . In murine models, oral administration (10 mg/kg) reduced bronchoconstriction by 65% compared to controls .
Central Nervous System (CNS) Therapeutics
Structural modifications, such as incorporation of a benzimidazole moiety (as in N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide), enhance blood-brain barrier penetration. These analogs are under investigation for neuropathic pain management.
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